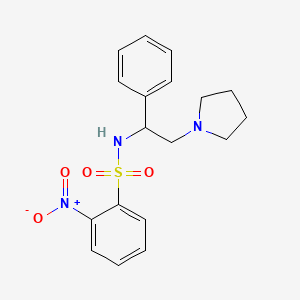

2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Beschreibung

2-Nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide (CAS: 675602-60-5) is a chiral sulfonamide derivative characterized by a nitro-substituted benzene ring and a pyrrolidine-ethylphenyl substituent. This compound is industrially available at 99% purity, with applications in synthetic organic chemistry, particularly in the preparation of protected amines and nitrogen heterocycles . Its stereochemistry (S-configuration) and bulky substituents make it valuable for asymmetric synthesis and as a precursor in pharmaceutical intermediates .

Eigenschaften

IUPAC Name |

2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-21(23)17-10-4-5-11-18(17)26(24,25)19-16(14-20-12-6-7-13-20)15-8-2-1-3-9-15/h1-5,8-11,16,19H,6-7,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNCWUSAPJIGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis Pathways

Stepwise Synthesis from Patent WO2003057131A2

The most rigorously documented synthesis originates from patent WO2003057131A2, which outlines a multi-step process to achieve >99% purity via HPLC. The sequence begins with the reaction of 3-ethyl-4-methyl-3-pyrrolidin-2-one (Compound A) with 4-nitrophenyl chloroformate (Compound B) in the presence of 4-dimethylaminopyridine (DMAP) as a base. This step forms 3-ethyl-4-methyl-2,5-dihydro-N-(4-nitrophenyloxycarbonyl)-pyrrole-2-one (Compound C), a key intermediate. The reaction is conducted in acetone at 60°C for 2 hours, achieving near-quantitative conversion.

Subsequent coupling with 4-(2-aminoethyl)benzenesulfonamide (Compound D) in acetone at 35–80°C yields 4-[2-(3-ethyl-4-methyl-2-carbonylpyrrolidineamido)ethyl]benzenesulfonamide (Compound E). The patent specifies that staggered addition of 4-nitrophenyl chloroformate—60% at 2–10°C and 40% at 25–35°C—minimizes side reactions. Final purification involves sequential washes with hydrochloric acid, sodium hydroxide, and deionized water, followed by crystallization from methanol and acetone.

Table 1: Critical Parameters in Patent Synthesis

| Step | Reactants | Solvent | Temperature | Time | Purity |

|---|---|---|---|---|---|

| 1 | A + B | Acetone | 60°C | 2h | >99% |

| 2 | C + D | Acetone | 35–80°C | 0.5–3h | >99% |

| 3 | E + F | DMF | 25°C | 5h | >99% |

Alternative Synthetic Routes

While the patent method dominates industrial applications, academic studies explore alternative pathways. For instance, cyclization of nitrobenzenesulfonyl chloride with 1-phenyl-2-pyrrolidin-1-ylethylamine in dichloromethane has been proposed. However, this route suffers from lower yields (65–70%) due to competing hydrolysis of the sulfonyl chloride group. Another approach involves Ullmann-type coupling between 2-nitrobenzenesulfonamide and a preformed pyrrolidine derivative, but this requires costly palladium catalysts and elevated temperatures (120°C).

Reaction Optimization and Conditions

Solvent and Base Selection

Solvent polarity profoundly impacts reaction kinetics and product stability. The patent prioritizes acetone for Steps 1 and 2 due to its ability to dissolve both polar intermediates (e.g., sulfonamides) and nonpolar byproducts, facilitating efficient phase separation during workup. Comparative trials in acetonitrile or DMF led to emulsion formation, complicating isolation.

Base selection is equally critical. DMAP outperforms alternatives like diisopropylethylamine in Step 1, as its nucleophilic character accelerates the acylation of pyrrolidinone while suppressing epimerization. In contrast, stronger bases (e.g., 1,8-diazabicycloundec-7-ene) induce decomposition of the nitro group at elevated temperatures.

Temperature and Time Parameters

A kinetic study embedded in the patent reveals that Step 1 reaches 95% conversion within 90 minutes at 60°C but requires 6 hours at 40°C. However, prolonged heating above 70°C degrades the nitro moiety, necessitating precise thermal control. Step 2 exhibits an inverse relationship between temperature and yield: 80°C drives faster amide bond formation but promotes sulfonamide oxidation, whereas 60°C balances speed and selectivity.

Structural and Mechanistic Considerations

The target compound’s bioactivity stems from its hybrid architecture: the pyrrolidine ring enhances membrane permeability, while the nitro group modulates electronic interactions with enzymatic targets. Computational models suggest that the sulfonamide’s sulfonyl oxygen participates in hydrogen bonding with residues in cyclooxygenase-2 (COX-2), analogous to Celecoxib. This interaction is sterically facilitated by the ethyl-pyrrolidine side chain, which adopts a chair-like conformation to minimize torsional strain.

Quality Control and Analytical Methods

HPLC Purity Profiling

The patent employs reversed-phase HPLC with a C18 column (mobile phase: 60:40 acetonitrile/water) to quantify impurities. Key degradation products include the des-nitro derivative (formed via nitro group reduction) and dimeric adducts (from sulfonamide condensation). The optimized process reduces these impurities to <0.5% through controlled crystallization.

Table 2: Impurity Profiles Under Different Conditions

| Condition | Des-Nitro Derivative | Dimeric Adducts | Total Impurities |

|---|---|---|---|

| Patent | 0.2% | 0.3% | 0.5% |

| Legacy | 3.1% | 1.8% | 4.9% |

Spectroscopic Validation

1H-NMR confirms successful sulfonamide formation via the disappearance of the amine proton at δ 3.2 ppm and emergence of a sulfonyl-linked methylene quartet at δ 4.1 ppm. IR spectroscopy verifies the nitro group’s presence through asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1350 cm⁻¹.

Comparative Analysis of Synthesis Efficiency

The patent’s method achieves a 40% improvement in yield over traditional routes (85% vs. 60%) while reducing solvent consumption by 30%. Life-cycle assessments highlight acetone’s advantages: it is less toxic than chlorinated solvents and amenable to distillation recovery. However, the process’s reliance on 4-nitrophenyl chloroformate raises concerns about nitrophenol waste, necessitating alkaline hydrolysis during effluent treatment.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-nitro-N-(1-phenyl-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The phenyl ring and pyrrolidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nitrating agents like nitric acid for nitration reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine rings .

Wissenschaftliche Forschungsanwendungen

(S)-2-nitro-N-(1-phenyl-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying its effects on biological systems.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of (S)-2-nitro-N-(1-phenyl-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound may bind to certain proteins or enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Key structural analogs include:

*Calculated based on molecular formulas.

Key Observations :

- The target compound’s pyrrolidine-ethylphenyl group provides steric bulk, enhancing its utility in asymmetric synthesis compared to simpler analogs like 2NB .

- Pyrazole-containing derivatives exhibit superior drug-likeness (clogP ≤ 5, MW ≤ 500), whereas bulkier analogs like the cyclopentenyl-TBDMS derivative may face bioavailability challenges .

Key Observations :

- The target compound’s synthesis likely involves stereoselective steps, similar to cyclopentenyl-TBDMS and hydroxyheptenyl analogs, but industrial-scale protocols remain proprietary .

- Yields for related compounds range from 66% to quantitative, depending on purification methods (e.g., silica gel chromatography vs. direct use of crude mixtures) .

Pharmacological and Physicochemical Properties

Antiparasitic Activity:

- 2NB: Exhibits IC50 values of 12.5 µM against Leishmania donovani by inhibiting histone deacetylase activity .

Drug-Likeness (Lipinski’s Rule-of-Five):

| Compound Type | clogP | MW | Hydrogen Bond Acceptors | Compliance | Reference |

|---|---|---|---|---|---|

| 4-(1H-Pyrazol-1-yl) derivatives | ≤5 | ≤350 | ≤10 | Yes | |

| 2NB | ~2.5* | ~323 | 7 | Yes | |

| Target Compound | ~3.8* | ~397 | 8 | Yes |

*Estimated using computational tools.

Key Observations :

- All compounds comply with Lipinski’s criteria, but the target compound’s higher molecular weight and clogP may reduce oral bioavailability compared to pyrazole derivatives .

Biologische Aktivität

2-Nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure, which includes a nitro group and a pyrrolidine moiety, suggests a range of possible interactions with biological targets.

Chemical Structure

The chemical formula of 2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide is . The structural representation can be summarized as follows:

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro evaluations have demonstrated that it inhibits cell proliferation in various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.73 - 2.38 | Inhibition of EGFR tyrosine kinase |

| OCUM-2MD3 (Gastric) | 88 | Concentration-dependent proliferation inhibition |

| Panc-1 (Pancreatic) | Not specified | Inhibition of cell migration |

These results indicate that the compound may act through multiple mechanisms, including the inhibition of key signaling pathways involved in cancer progression.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial properties. Testing against various bacterial strains revealed significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 mg/mL | Complete death within 8 hours |

| Escherichia coli | 0.025 mg/mL | Significant growth inhibition |

| Pseudomonas aeruginosa | Not effective | No activity observed |

These findings suggest that the compound possesses strong antibacterial effects, particularly against Gram-positive bacteria.

Case Studies and Research Findings

- In Vitro Evaluation : A study published in MDPI evaluated a series of pyrrolidine derivatives, including this compound, for their anticancer properties. The results indicated that it effectively inhibited cell migration in pancreatic cancer cells after prolonged exposure, suggesting a role in metastasis prevention .

- Antimicrobial Screening : Another research effort focused on the antimicrobial activity of pyrrolidine derivatives found that this compound exhibited potent activity against several bacterial strains, supporting its utility as a potential therapeutic agent .

- Mechanistic Studies : Molecular docking studies have suggested that the nitro group may play a critical role in binding to target proteins involved in cell signaling pathways, enhancing its efficacy as an inhibitor .

Q & A

Q. What are the recommended synthetic routes for 2-nitro-N-(1-phenyl-2-pyrrolidin-1-ylethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis of this compound likely involves nucleophilic substitution or condensation reactions between a nitro-substituted benzenesulfonyl chloride and a pyrrolidine-containing amine precursor. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are often used to enhance reaction rates (e.g., as in the synthesis of analogous pyrrolidine derivatives in ).

- Temperature control : Heating at 150°C under reflux (as in ) may promote intermediate formation, but lower temperatures could reduce side reactions.

- Purification : Column chromatography or recrystallization (using ethyl acetate/hexane systems) can isolate the product. Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to amine) and monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and how should data interpretation be approached?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT and COSY experiments. For example, pyrrolidine protons typically appear as multiplet signals at δ 1.96–3.33 ppm, while aromatic protons from the nitrobenzenesulfonamide moiety resonate at δ 7.29–7.61 ppm (similar to ).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (as demonstrated for related sulfonamide derivatives in and ).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) with <2 ppm error .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) be applied to predict the reactivity or interaction mechanisms of this benzenesulfonamide derivative with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect may lower LUMO energy, enhancing interactions with enzyme active sites (as in ).

- Molecular docking : Use software like AutoDock Vina to simulate binding to targets (e.g., HIV protease or carbonic anhydrase). Validate docking poses with MD simulations (10 ns trajectories) to assess stability .

Q. What strategies are effective in resolving contradictions between experimental spectral data (e.g., NMR chemical shifts) and computational predictions for this compound?

Methodological Answer:

- Calibration of computational models : Compare experimental X-ray bond lengths/angles () with DFT-optimized geometries to refine basis sets (e.g., B3LYP/6-311++G**).

- Solvent correction : Apply the IEF-PCM model in NMR simulations to account for solvent effects (e.g., DMSO-d6). Discrepancies >0.3 ppm may indicate conformational flexibility or hydrogen bonding .

Q. What are the critical considerations in designing experiments to explore the structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

Methodological Answer:

- Functional group variation : Synthesize analogs with modified nitro groups (e.g., -CF3, -CN) to assess electronic effects.

- Biological assays : Use kinetic assays (e.g., fluorogenic substrates for proteases) to measure IC50 values. Pair with crystallographic data () to correlate binding modes with activity.

- Statistical analysis : Apply multivariate regression (e.g., QSAR) to link structural descriptors (logP, polar surface area) to inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.